“(2-Amino-4-bromophenyl)(phenyl)methanone” is a chemical compound with the molecular formula C13H10BrNO . It has a molecular weight of 276.13 g/mol . The IUPAC name for this compound is (2-amino-4-bromophenyl)-phenylmethanone .
The molecular structure of “(2-Amino-4-bromophenyl)(phenyl)methanone” can be represented by the InChI code: 1S/C13H10BrNO/c14-10-6-7-11 (12 (15)8-10)13 (16)9-4-2-1-3-5-9/h1-8H,15H2 . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .
The physical and chemical properties of “(2-Amino-4-bromophenyl)(phenyl)methanone” include a molecular weight of 276.13 g/mol, a density of 1.5±0.1 g/cm3, a boiling point of 432.5±25.0 °C at 760 mmHg, and a flash point of 215.4±23.2 °C . The compound has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .
The compound (2-Amino-4-bromophenyl)(phenyl)methanone is an organic molecule characterized by the presence of an amino group and a bromine atom on a phenyl ring, linked to another phenyl group through a carbonyl (ketone) functional group. This compound falls under the category of substituted benzophenones, which are significant in various chemical and biological applications.
This compound can be synthesized through various methods, including palladium-catalyzed reactions and other organic synthesis techniques. The synthesis methods often involve starting materials like 2-aminobenzonitrile and arylboronic acids, highlighting its relevance in organic chemistry research and applications.
(2-Amino-4-bromophenyl)(phenyl)methanone is classified as:
The synthesis of (2-Amino-4-bromophenyl)(phenyl)methanone can be achieved through several methodologies, primarily involving the coupling of aryl groups with carbonyl functionalities.
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice (e.g., dimethylformamide or ether), and the use of bases like potassium carbonate to facilitate reactions. Yields can vary based on the specific method employed but often exceed 60% in optimized conditions .
The molecular structure of (2-Amino-4-bromophenyl)(phenyl)methanone features:
(2-Amino-4-bromophenyl)(phenyl)methanone participates in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions to optimize yield and selectivity. For instance, using solvents that stabilize intermediates or catalysts that enhance reaction rates is crucial in synthetic pathways .
The mechanism of action for (2-Amino-4-bromophenyl)(phenyl)methanone primarily involves:
Kinetic studies suggest that the reactivity of this compound is influenced by both steric and electronic factors associated with the amino and bromine substituents .
Relevant analytical data includes spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which confirm the presence of functional groups and structural integrity .
(2-Amino-4-bromophenyl)(phenyl)methanone has several applications in scientific research:
The compound is systematically named (2-amino-4-bromophenyl)(phenyl)methanone according to IUPAC rules. This nomenclature specifies:
The structural representation is unambiguously defined by:
Br │ NH₂─C₆H₃─C(=O)─C₆H₅ NC1=C(C=CC(Br)=C1)C(=O)C1=CC=CC=C1 (canonical form) [1] [8]. NPOSTKZYBVQXNJ-UHFFFAOYSA-N [1]. Table 1: Key Identifiers for Structural Representation
| Representation Type | Value |
|---|---|
| IUPAC Name | (2-amino-4-bromophenyl)(phenyl)methanone |
| Canonical SMILES | NC1=CC(=CC=C1Br)C(=O)C1=CC=CC=C1 |
| InChI | InChI=1S/C13H10BrNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 |
| InChIKey | NPOSTKZYBVQXNJ-UHFFFAOYSA-N |
The molecular formula C₁₃H₁₀BrNO confirms the presence of:
Calculated Molecular Weight:
Physicochemical Properties:
While direct crystallographic data for (2-amino-4-bromophenyl)(phenyl)methanone is limited in the searched literature, analyses of structurally analogous brominated benzophenones provide insights:
Crystallographic Parameters from Analogues
Conformational Stability
Table 3: Crystallographic Parameters of Analogous Brominated Compounds
| Parameter | Value | Compound |
|---|---|---|
| Crystal System | Monoclinic | C₁₈H₁₆BrFN₂O₂ [4] |
| Space Group | C2/c | C₁₈H₁₆BrFN₂O₂ |
| Unit Cell Volume | 3453.3(4) ų | C₁₈H₁₆BrFN₂O₂ |
| Dihedral Angle (Aryl) | 52.95–88.25° | 2-Amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile [6] |
| Br⋯π Distance | 3.434–3.493 Å | Bromobenzophenone derivatives [6] |
CAS No.: 2134602-45-0
CAS No.: 77-16-7
CAS No.:
CAS No.:
CAS No.: 12382-36-4